molecular formula C16H12FNO4 B12108845 Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12108845
M. Wt: 301.27 g/mol
InChI Key: MUCCOPBTAXOASM-UHFFFAOYSA-N
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Description

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound with a complex structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (CH₃COO-), which is derived from methanol (CH₃OH) and a carboxylic acid.

    Quinoline Derivative: The core structure is based on quinoline, a heterocyclic aromatic compound.

    Fluorine Substitution: The fluorine atom (F) is substituted at position 6 of the quinoline ring.

    Furan-2-carboxylate: The furan ring (a five-membered oxygen-containing ring) is attached to the quinoline via a carboxylate group.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production methods may involve continuous flow processes or batch reactions.
  • Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can participate in various chemical reactions:

    Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline derivative.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents::

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Ester Hydrolysis: Acid (HCl or H₂SO₄) or base (NaOH or KOH).

Major Products::
  • Reduction: Tetrahydroquinoline derivatives.
  • Substitution: Fluorinated quinoline derivatives.
  • Ester Hydrolysis: Furan-2-carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential antiviral, antibacterial, or anticancer properties.

    Pesticide Development: The quinoline scaffold is relevant in designing insecticides and herbicides.

    Photophysical Studies: Investigation of its fluorescence properties.

    Material Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. For instance:
    • In antiviral research, it may inhibit viral enzymes or interfere with replication.
    • In cancer studies, it could target specific pathways related to cell growth or apoptosis.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C16H12FNO4

Molecular Weight

301.27 g/mol

IUPAC Name

methyl 5-[(6-fluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C16H12FNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3

InChI Key

MUCCOPBTAXOASM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)F

Origin of Product

United States

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